Bms 182874 hydrochloride

Pharmacokinetics Oral Bioavailability Non-peptide Antagonist

Choose BMS 182874 hydrochloride for experiments demanding unambiguous ETA receptor blockade. Its >1000-fold selectivity over ETB eliminates confounding dual-receptor effects seen with bosentan, while 100% oral bioavailability enables chronic dosing without surgical implants—reducing animal stress and variability. A validated standard in tissue bath pharmacology (KB = 520 nM in vascular tissue), this compound also serves as a probe for renal N-demethylation clearance studies. Ensure your endothelin research is definitive; generic substitution among ERAs is scientifically invalid.

Molecular Formula C17H20ClN3O3S
Molecular Weight 381.9 g/mol
CAS No. 1215703-04-0
Cat. No. B606217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 182874 hydrochloride
CAS1215703-04-0
SynonymsBMS 182874;  BMS-182874;  BMS182874;  BMS 182874 HCl;  BMS 182874 hydrochloride
Molecular FormulaC17H20ClN3O3S
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl
InChIInChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H
InChIKeyUZZFRNZGYDOBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS 182874 hydrochloride (CAS 1215703-04-0): A Selective, Orally Active Endothelin ETA Receptor Antagonist


BMS 182874 hydrochloride is a synthetic, low molecular weight, non-peptide compound that functions as a potent, competitive, and highly selective antagonist of the endothelin A (ETA) receptor [1]. This sulfonamide derivative, developed by Bristol-Myers Squibb [1], specifically blocks the actions of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in a range of cardiovascular pathologies . The compound is characterized by its oral bioavailability and a high degree of selectivity (>1000-fold) for the ETA receptor over the ETB receptor subtype [1].

Why In-Class ETA Antagonists Are Not Interchangeable with BMS 182874 hydrochloride


Generic substitution among endothelin receptor antagonists (ERAs) is not scientifically valid due to profound differences in receptor subtype selectivity, chemical structure, and resultant pharmacokinetic and pharmacodynamic profiles [1]. BMS 182874 hydrochloride is a non-peptide small molecule, which distinguishes it from peptide-based antagonists like BQ-123, impacting its metabolic stability and oral bioavailability [1]. Furthermore, within the class of non-peptide ERAs, compounds such as the dual antagonist bosentan or the more highly potent, but structurally distinct, ETA-selective antagonist BMS-193884, exhibit different selectivities, binding affinities, and clearance mechanisms [2][3]. These differences translate directly into divergent experimental outcomes in vivo, precluding simple substitution without altering the biological question being addressed.

Quantitative Differentiation of BMS 182874 hydrochloride from Key ETA Antagonists


Non-Peptide Structure Confers Complete Oral Bioavailability in Rats

BMS 182874 hydrochloride's non-peptide structure is a critical determinant of its pharmacokinetic profile, differentiating it from early peptide-based ETA antagonists. While the peptide antagonist BQ-123 is not orally bioavailable and requires parenteral administration, BMS 182874 demonstrates 100% oral bioavailability in rats [1]. This is despite the fact that in vivo clearance of BMS 182874 approaches 50% of total liver plasma flow; however, the complete bioavailability indicates that first-pass metabolism is negligible [1].

Pharmacokinetics Oral Bioavailability Non-peptide Antagonist In Vivo Pharmacology

High ETA Selectivity (>1000-fold) Differentiates from Dual Antagonists

BMS 182874 hydrochloride exhibits a distinct selectivity profile compared to dual ETA/ETB antagonists like bosentan. It displays >1000-fold selectivity for the ETA receptor (Ki = 48-61 nM) over the ETB receptor (Ki > 50 µM) [1]. In contrast, bosentan acts as a dual antagonist with a Ki of 4.7 nM for ETA and 95 nM for ETB, representing only a ~20-fold selectivity ratio . This stark difference in selectivity allows BMS 182874 to be used to specifically interrogate ETA-mediated signaling without concurrent ETB blockade.

Receptor Selectivity ETA/ETB Ratio Binding Affinity Cardiovascular Pharmacology

Potent In Vivo Efficacy in Hypertension Model

The in vivo efficacy of BMS 182874 has been quantitatively established in specific hypertension models. In conscious deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a 100 µmol/kg IV dose of BMS 182874 elicited a maximal decrease in blood pressure of approximately 45 mm Hg [1]. While other ETA antagonists like BQ-123 also demonstrate antihypertensive effects, this specific, quantified efficacy in a well-characterized mineralocorticoid hypertension model provides a defined benchmark for studies in this disease context.

In Vivo Efficacy Hypertension Blood Pressure DOCA-Salt Rat Model

Functional Antagonism with Species-Specific Tissue Potency (KB = 520 nM)

In isolated tissue experiments, BMS 182874 acts as a competitive antagonist of ET-1-induced vasoconstriction. In the rabbit carotid artery, a model tissue for ETA-mediated contraction, the compound exhibits an apparent KB of 520 nM [1]. This value is notably higher than its binding Ki in cell membranes (48-61 nM) [1], a discrepancy attributed to high protein binding, a characteristic that can significantly influence interpretation of functional studies.

Functional Assay Vasodilation Ex Vivo Pharmacology Rabbit Carotid Artery

Clearance Dependent on Extrahepatic (Renal) Metabolism

The primary route of in vivo clearance for BMS 182874 is via stepwise N-demethylation, a metabolic process to which the kidneys significantly contribute [1]. This is a notable differentiator from other non-peptide ERAs whose clearance may be more heavily reliant on hepatic CYP450 enzymes [2]. Pharmacokinetic studies in rats demonstrate that in vivo clearance of BMS 182874 is significantly reduced in nephrectomized animals, highlighting the kidneys' role [1].

Drug Metabolism Pharmacokinetics Renal Clearance N-Demethylation

Defined Research Applications for BMS 182874 hydrochloride Based on Quantified Selectivity and PK Profile


Dissecting ETA-Mediated Signaling in the Absence of ETB Confounding

The >1000-fold selectivity of BMS 182874 for the ETA receptor over ETB [1] makes it the tool of choice for experiments requiring specific ETA blockade. This is essential in systems where ETB receptors are also expressed and play distinct functional roles, such as in the human myocardium or vascular endothelium, where non-selective or dual antagonists like bosentan would provide an ambiguous result by blocking both receptor subtypes [2].

Chronic Oral Dosing Studies in Rodent Cardiovascular Disease Models

With its 100% oral bioavailability and linear pharmacokinetics in rats [1], BMS 182874 hydrochloride is ideally suited for long-term, oral dosing protocols in disease models like DOCA-salt hypertension [2]. This eliminates the need for surgical implantation of osmotic minipumps or repeated injections required for peptide antagonists like BQ-123, thereby reducing experimental variability and animal stress.

Ex Vivo Pharmacological Investigations in Isolated Tissue Preparations

BMS 182874 serves as a well-characterized standard for ETA blockade in isolated tissue bath experiments, such as the rabbit carotid artery or mouse colon [1][2]. The known KB value of 520 nM in vascular tissue [1] provides a critical reference point for researchers interpreting the role of ETA in smooth muscle contraction, while also serving as a classic example of how high protein binding can shift apparent functional potency.

Investigations into the Role of Extrahepatic Metabolism in Drug Clearance

Due to its unique clearance mechanism that is significantly dependent on renal N-demethylation [1], BMS 182874 is a valuable probe compound for studying the contribution of extrahepatic tissues, particularly the kidneys, to the overall clearance of xenobiotics. Its negligible hepatic first-pass metabolism also makes it a useful tool for studying intestinal absorption in the absence of confounding liver metabolism [1].

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